molecular formula C24H28N2O3 B12774913 (E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid CAS No. 89605-74-3

(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid

Cat. No.: B12774913
CAS No.: 89605-74-3
M. Wt: 392.5 g/mol
InChI Key: GZVRIPWGWKOZJZ-ODCIPOBUSA-N
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Description

(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Butenyl Group: The butenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Coupling with Benzoic Acid: The final step involves coupling the piperidine-butenyl intermediate with benzoic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoic acid moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and synthetic pathways.

    Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

Mechanism of Action

The mechanism of action of (E)-4-((1-(2-Piperidinophenyl)-1-buten-1-yl)aminocarbonylmethyl)benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It could modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and piperidine-based pharmaceuticals.

    Benzoic Acid Derivatives: Compounds such as benzocaine and other benzoic acid esters.

Properties

CAS No.

89605-74-3

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-[2-oxo-2-[[(E)-1-(2-piperidin-1-ylphenyl)but-1-enyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C24H28N2O3/c1-2-8-21(20-9-4-5-10-22(20)26-15-6-3-7-16-26)25-23(27)17-18-11-13-19(14-12-18)24(28)29/h4-5,8-14H,2-3,6-7,15-17H2,1H3,(H,25,27)(H,28,29)/b21-8+

InChI Key

GZVRIPWGWKOZJZ-ODCIPOBUSA-N

Isomeric SMILES

CC/C=C(\C1=CC=CC=C1N2CCCCC2)/NC(=O)CC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CCC=C(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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